molecular formula C15H19FN4O2 B6455209 tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate CAS No. 2549013-24-1

tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate

Cat. No.: B6455209
CAS No.: 2549013-24-1
M. Wt: 306.34 g/mol
InChI Key: FGWNRHNKRMLOPG-UHFFFAOYSA-N
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Description

Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a triazole ring, which is further substituted with a 2-fluorophenylmethyl group

Mechanism of Action

Target of Action

It is known that similar compounds play a significant role in the treatment of depression . They interact with various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

It is likely that it interacts with its targets in a way that modulates the release or reuptake of certain neurotransmitters . This can result in changes in neuronal activity and ultimately influence mood and behavior .

Biochemical Pathways

The compound may affect several biochemical pathways related to neurotransmitter synthesis, release, and reuptake . The downstream effects of these changes can include alterations in neuronal signaling and communication, which can have profound effects on mood and behavior .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include changes in neurotransmitter levels and neuronal activity . These changes can result in alterations in mood and behavior, potentially providing therapeutic benefits in the treatment of conditions like depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, individual factors such as age, sex, genetic factors, and overall health status can influence how an individual responds to the compound .

Safety and Hazards

Carbamates can be hazardous and are often toxic, with some used as pesticides . Proper handling and safety measures should be taken when working with these compounds .

Future Directions

The future directions would depend on the specific application of the compound. Carbamates and 1,2,3-triazoles are both areas of active research, with potential applications in various fields such as medicine and agriculture .

Preparation Methods

The synthesis of tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the 2-fluorophenylmethyl group: This step involves the alkylation of the triazole ring with a 2-fluorobenzyl halide.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or the fluorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.

    Organic Synthesis:

    Biological Studies: The compound can be used in studies investigating the biological activity of triazole-containing molecules, including their interactions with enzymes and receptors.

Comparison with Similar Compounds

Tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl N-({1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    Tert-butyl N-({1-[(2-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate:

    Tert-butyl N-({1-[(2-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate: The methyl group can influence the compound’s steric and electronic properties, impacting its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2/c1-15(2,3)22-14(21)17-8-12-10-20(19-18-12)9-11-6-4-5-7-13(11)16/h4-7,10H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWNRHNKRMLOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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